Rodocaine

Description

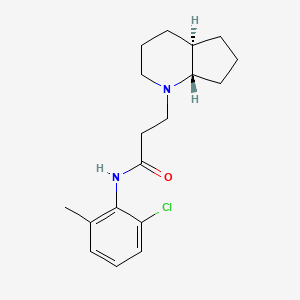

Structure

2D Structure

3D Structure

Properties

CAS No. |

39489-99-1 |

|---|---|

Molecular Formula |

C18H25ClN2O |

Molecular Weight |

320.9 g/mol |

IUPAC Name |

3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(2-chloro-6-methylphenyl)propanamide |

InChI |

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)/t14-,16+/m1/s1 |

InChI Key |

ICLIXBRUSBYXEV-ZBFHGGJFSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for Rodocaine

Total Synthesis Approaches to the Rodocaine Core Structure

Total synthesis efforts for molecules like this compound often focus on efficiently constructing the core ring system. Approaches to polycyclic amine structures frequently employ key reactions that can rapidly build molecular complexity and control relative and absolute stereochemistry.

Catalytic Transformations in Complex Ring System Construction (e.g., Zr-catalyzed syntheses)

Catalytic transformations, particularly those mediated by transition metals, play a vital role in the efficient construction of complex ring systems. Zirconium catalysis, for instance, has emerged as a valuable tool in organic synthesis, facilitating various transformations including carbometallation, C-H functionalization, and the synthesis of heterocycles rushim.rubeilstein-journals.orgrsc.orgacs.orgmdpi.commdpi.comorganic-chemistry.orgrsc.orgnih.govpitt.edu.

In the context of this compound synthesis, a diastereoselective synthesis of trans-2-substituted cyclopentylamines, which serve as useful synthetic intermediates, has been achieved via a tandem hydrozirconation/Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines nih.gov. This highlights the application of Zr-catalyzed methods in preparing key fragments of the this compound structure. General zirconium-catalyzed reactions have been explored for the synthesis of various heterocycles, demonstrating their potential in constructing nitrogen-containing ring systems relevant to the this compound core rsc.orgrsc.org. The use of zirconium complexes can influence the stereo- and regioselectivity of reactions, contributing to the controlled formation of cyclic structures rushim.rumdpi.compitt.edu.

Stereocontrolled Synthesis of this compound and Related Enantiomers

Controlling the stereochemistry is paramount in the synthesis of complex molecules like this compound, which possesses chiral centers within its octahydro-trans-1H-pyrindine core. Stereocontrolled synthesis aims to produce a specific stereoisomer (enantiomer or diastereomer) in unequal amounts ub.eduwikipedia.org.

An enantioselective synthesis of this compound was developed by Meyer et al. in 2017, utilizing enantioselective hydroazidation as a key step mdpi.com. This approach involved the conversion of a precursor (compound 108) into a cyclopentene (B43876) (compound 109) through a sequence including the Corey-Seebach reaction mdpi.com. The Corey-Seebach reaction, which involves the use of 1,3-dithianes as acyl anion equivalents, is a versatile tool in organic synthesis and has been applied in the synthesis of various complex molecules and heterocycles, including this compound mdpi.comnih.govdoaj.orgresearchgate.net.

Furthermore, a diastereoselective synthesis of trans-2-substituted cyclopentylamines, intermediates for (±)-Rodocaine, has been reported using a tandem hydrozirconation/Lewis acid-mediated cyclization nih.gov. This method allows for the preparation of these cyclic amine intermediates with high diastereoselectivity nih.gov. The development of stereocontrolled routes is essential for accessing specific enantiomers of this compound, which may exhibit different biological activities wikipedia.orgbeilstein-journals.orgnih.gov.

Development of Precursors and Intermediate Derivatives for this compound Synthesis

The efficient synthesis of this compound relies on the strategic design and preparation of suitable precursors and intermediate derivatives. These intermediates serve as building blocks that are transformed through a sequence of reactions to assemble the final molecular structure.

Molecular Mechanism of Action: Unraveling Biochemical and Biophysical Interactions

Detailed Analysis of Ligand-Voltage-Gated Sodium Channel Interactions

Voltage-gated sodium channels (NaV) are critical for the generation and conduction of action potentials in excitable cells, such as neurons nih.govwikipedia.org. These channels are large protein complexes typically consisting of a pore-forming alpha subunit and one or two accessory beta subunits wikipedia.org. The alpha subunit, composed of four homologous domains each containing six transmembrane segments, is sufficient to form a functional, voltage-dependent sodium channel wikipedia.org. The S4 segment within each domain acts as the voltage sensor, moving in response to changes in transmembrane voltage to control channel permeability to Na+ ions wikipedia.org.

Rodocaine, as a local anesthetic, interacts with these voltage-gated sodium channels to exert its effects ontosight.ai. While the precise binding site and detailed interaction dynamics for this compound may require further specific study, local anesthetics generally bind to a receptor site within the pore of the sodium channel, often accessing it from the intracellular side when the channel is in open or inactivated states.

The primary mechanism by which this compound attenuates nerve impulses is through the blockade of voltage-gated sodium channels ontosight.ai. By obstructing the channel pore, this compound prevents the influx of sodium ions into the nerve cell ontosight.ai. This ion flow is essential for the rapid depolarization phase of the action potential nih.govwikipedia.org.

When this compound blocks the sodium channels, it inhibits the rapid rise in membrane potential that characterizes an action potential ontosight.ainih.gov. This effectively raises the threshold for excitation and reduces the ability of the nerve to fire impulses ontosight.ainih.gov. Consequently, the transmission of pain signals and other sensory information along the nerve fiber is interrupted, resulting in a local anesthetic effect ontosight.ai. The action of this compound in blocking sodium channels is described as reversible ontosight.ai.

The ionization state of this compound plays a significant role in its ability to reach its site of action within the voltage-gated sodium channel. This compound is an amine-containing compound, and its ionization state is dependent on the surrounding pH. The calculated basic pKa for this compound is 9.04 ebi.ac.uk.

Local anesthetics, including this compound, typically exist in both charged (ionized) and uncharged (unionized) forms ontosight.ai. The uncharged form is generally more lipophilic and can readily cross the lipoidal cell membrane of the neuron to enter the cytoplasm ontosight.ai. Once inside the cell, in the more acidic intracellular environment, the compound can become reprotonated, converting back to its charged, ionized form. This charged form is thought to be the primary species that binds to the receptor site within the pore of the voltage-gated sodium channel, particularly when the channel is in certain conformational states (e.g., open or inactivated) ontosight.ai. Therefore, the balance between the uncharged and charged forms, dictated by the pKa of this compound and the pH of the environment, is crucial for both membrane permeability and effective binding to the intracellular receptor site on the sodium channel.

Investigation of Molecular Targets Beyond Sodium Channels

While this compound is primarily understood to exert its effects through the blockade of voltage-gated sodium channels, investigations into potential additional molecular targets are relevant for a comprehensive understanding of its pharmacology. However, based on available data, specific alternative molecular targets for this compound have not been extensively classified. According to one source, no target classification data is available for this compound (CHEMBL4594245), suggesting a lack of documented interactions with other protein targets in that database ebi.ac.uk. The primary known mechanism remains the interaction with sodium channels ontosight.ai.

Structure Activity Relationship Sar and Rational Design of Rodocaine Analogs

Systematic Structural Modifications and Their Influence on Molecular Activity

The Lipophilic Group: The aromatic ring is crucial for the molecule's ability to permeate the lipid-rich nerve membrane. brainkart.com Increasing the lipophilicity, often measured by the octanol/buffer partition coefficient (logP), generally correlates with increased potency and a longer duration of action. brainkart.comlongdom.orgnih.gov This is because more lipid-soluble molecules can more readily access their binding site on the intracellular side of the voltage-gated sodium channel and are cleared more slowly from the site of action. brainkart.comnih.gov For instance, adding larger alkyl groups to a parent molecule, such as in the comparison of bupivacaine (B1668057) to mepivacaine, increases potency. brainkart.com

The Intermediate Chain: The nature of the intermediate chain (ester vs. amide) primarily influences the molecule's metabolic stability and duration of action. Ester-linked local anesthetics, like procaine, are rapidly hydrolyzed by plasma esterases, leading to a shorter duration of action. In contrast, amide-linked anesthetics, such as lidocaine (B1675312), are metabolized more slowly in the liver, resulting in a longer duration of action. nih.gov The length and branching of this chain can also impact potency and toxicity.

The Hydrophilic Group: The tertiary amine is typically responsible for the water solubility of the molecule and exists in equilibrium between an ionized (cationic) and an un-ionized (neutral base) form. medscape.com The un-ionized form is essential for crossing the nerve membrane, while the ionized form is believed to be the active species that binds to the sodium channel receptor. nih.gov The pKa of the amine determines the relative proportions of these two forms at physiological pH. brainkart.commedscape.com Compounds with a pKa closer to the physiological pH of tissues tend to have a more rapid onset of action because a larger fraction exists in the lipid-soluble, nonionized form. brainkart.commedscape.com

The following table illustrates the relationship between physicochemical properties and the activity of several amino-amide local anesthetics.

| Compound | pKa | logP (Octanol/Buffer) | Relative Potency | Onset of Action | Duration of Action |

| Lidocaine | 7.9 | 2.9 | Intermediate | Fast | Intermediate |

| Mepivacaine | 7.6 | 2.1 | Intermediate | Fast | Intermediate |

| Bupivacaine | 8.1 | 3.4 | High | Slow | Long |

| Ropivacaine (B1680718) | 8.1 | 2.9 | High | Slow | Long |

Data synthesized from multiple sources describing general principles of local anesthetic pharmacology. longdom.orgnih.govbohrium.com

Impact of the Cyclopenta[b]pyridine Ring System on Ligand-Target Recognition

While a simple phenyl ring is the most common aromatic group in local anesthetics, the rational design of new analogs often involves replacing this ring with other aromatic or heteroaromatic systems in a strategy known as bioisosteric replacement. cambridgemedchemconsulting.comchem-space.comslideshare.net The goal is to improve properties like metabolic stability, solubility, or receptor binding affinity without losing the desired pharmacological effect. slideshare.net

Introducing nitrogen atoms into the aromatic ring, for example by replacing a phenyl ring with a pyridyl ring, can increase polarity and reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com This can also improve water solubility and alter plasma protein binding. cambridgemedchemconsulting.com While a cyclopenta[b]pyridine ring system is not a common motif in clinically used local anesthetics, its theoretical application would be guided by these principles. Such a bicyclic, nitrogen-containing system would offer a distinct electronic and steric profile compared to a simple phenyl ring. Its potential impact on ligand-target recognition would depend on several factors:

Hydrogen Bonding: The nitrogen atom could act as a hydrogen bond acceptor, potentially forming new, favorable interactions with the sodium channel binding site.

π-Stacking Interactions: The electronic nature of the pyridine (B92270) component would alter the ring's ability to engage in π-stacking interactions with aromatic amino acid residues in the receptor.

Conformational Rigidity: A bicyclic system like cyclopenta[b]pyridine would be more conformationally restricted than a simple phenyl ring. This rigidity could either lock the molecule in a more favorable conformation for binding, thus increasing potency, or a less favorable one, decreasing activity.

The choice of a specific bioisostere is a key step in lead optimization, often guided by computational modeling and empirical testing. drugdesign.org

Elucidation of Critical Substituent Effects on Bioactive Profiles

Adding various chemical substituents to the aromatic ring is a fundamental strategy for fine-tuning the bioactive profile of local anesthetics. The nature, position, and size of these substituents can significantly alter the drug's lipophilicity, electronic distribution, and steric properties.

For example, the addition of alkyl groups to the phenyl ring of lidocaine analogs generally increases both potency and toxicity due to increased lipophilicity. nih.gov Electron-donating or electron-withdrawing groups can influence the pKa of the aromatic ring and the amide linkage, which in turn can affect binding affinity and metabolic stability.

A classic example is the comparison between lidocaine and its analogs. The two methyl groups at positions 2 and 6 of the phenyl ring in lidocaine are critical. They serve to sterically hinder the amide bond from enzymatic hydrolysis, contributing to its longer duration of action compared to ester-type anesthetics. nih.gov Removing or shifting these methyl groups would drastically alter the molecule's metabolic profile and duration of action.

| Modification | Property Affected | Consequence on Bioactive Profile |

| Increase alkyl chain length on aromatic ring | Lipophilicity ↑ | Potency ↑, Duration ↑, Toxicity ↑ |

| Add electron-withdrawing groups | Electronic distribution, pKa | May alter binding affinity and metabolism |

| Introduce steric hindrance near amide/ester link | Metabolic Stability ↑ | Duration of Action ↑ |

| Replace phenyl with heteroaromatic ring | Polarity, H-bonding potential | Can improve solubility, alter metabolism, and receptor binding |

Stereochemical Determinants of Pharmacological Potency and Selectivity

Stereochemistry plays a critical role in the pharmacology of many local anesthetics, particularly those with a chiral center. mdpi.com Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit significant differences in their potency, toxicity, and interaction with the sodium channel. tandfonline.comresearchgate.net

Bupivacaine is a prominent example. It is used clinically as a racemic mixture (containing equal amounts of the R-(+) and S-(-) enantiomers) and as a pure S-(-) enantiomer, known as levobupivacaine (B138063). mdpi.comtandfonline.com Research has shown that the R-(+)-enantiomer of bupivacaine is more potent in blocking sodium channels but is also significantly more cardiotoxic than the S-(-)-enantiomer. tandfonline.comresearchgate.net The S-(-) enantiomers of local anesthetics like bupivacaine and ropivacaine generally exhibit a more favorable safety profile. mdpi.comnih.gov

These differences are attributed to the stereoselective interaction with the sodium channel binding site. The three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit and stronger binding interaction with the receptor compared to its mirror image. researchgate.net For instance, the R(+)-enantiomer of bupivacaine is reported to be seven times more potent in blocking sodium channels than the S(-)-enantiomer. tandfonline.comresearchgate.net The development of single-enantiomer local anesthetics like levobupivacaine and ropivacaine represents a successful application of rational drug design to improve the therapeutic index by separating the desired anesthetic effect from unwanted toxicity. mdpi.com

State of the Art Analytical Methodologies for Rodocaine Research

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental for separating components within a mixture, enabling the isolation and analysis of individual compounds. This is particularly important for assessing the purity of a substance and resolving potential isomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is applicable to a broad range of compounds, including those that are not volatile or are thermally labile. HPLC operates by pumping a liquid mobile phase through a stationary phase packed in a column. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases. nih.gov The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., methanol-water mixtures) can be optimized to achieve effective separation of target analytes. UV detection is commonly employed in HPLC due to its ability to detect many organic compounds that absorb UV light. researchgate.net While HPLC is a standard technique for purity assessment and the analysis of drug compounds and their mixtures, specific HPLC methods optimized for Rodocaine were not found in the consulted search results. researchgate.netnih.gov

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is a separation technique used for volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase typically coated on the inside of a capillary column. Separation occurs based on the differential partitioning of analytes between the gas phase and the stationary phase. GC is often coupled with other detectors, significantly enhancing its analytical power. GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of various organic compounds, including those relevant in forensic toxicology and drug analysis. jfda-online.comnih.govjournal-imab-bg.orgshimadzu.com Derivatization may be required to make polar or less volatile compounds amenable to GC analysis. jfda-online.comjournal-imab-bg.org While GC coupled techniques are valuable for analyzing a range of substances, specific applications or detailed methods for this compound analysis using GC were not identified in the provided information.

Mass Spectrometry (MS) Applications for Structural Characterization and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool in chemical analysis for determining the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound. It is also highly sensitive, making it suitable for trace analysis.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This high mass accuracy allows for the determination of the elemental composition of an ion, which is invaluable for confirming the identity of a compound and differentiating it from other compounds with similar nominal masses. thermofisher.comnih.gov HRMS is frequently used in targeted and non-targeted analysis to identify small molecules and contaminants. thermofisher.com The precise mass information obtained from HRMS significantly increases the confidence in compound identification. While HRMS is a powerful technique for compound identification, specific applications of HRMS for the identification of this compound were not detailed in the search results.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and subsequent analysis of the resulting fragment ions. This fragmentation pattern provides detailed structural information about the compound. acs.orgmdpi.comnih.govplos.orgmdpi.com By analyzing the mass-to-charge ratios of the fragment ions, researchers can deduce the substructures within the molecule and confirm the presence of specific functional groups or linkages. MS/MS is widely used for structural elucidation, identification of isomers, and targeted analysis of specific compounds in complex matrices. acs.orgnih.govmdpi.commdpi.com Different fragmentation techniques can be employed to generate characteristic fragment ions. mdpi.com Although MS/MS is a standard technique for structural characterization, specific MS/MS data or fragmentation pathways for this compound were not presented in the consulted literature.

Spectroscopic Techniques for Qualitative and Quantitative Analysis (e.g., UV/Vis, IR)

Spectroscopic techniques, such as Ultraviolet-Visible (UV/Vis) and Infrared (IR) spectroscopy, provide complementary information about the structure and concentration of a compound based on its interaction with electromagnetic radiation.

UV/Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). itwreagents.commrclab.com This technique is useful for the quantitative analysis of compounds that contain chromophores (functional groups that absorb UV/Vis light) and can also provide some qualitative information based on the absorption maxima and profiles. mrclab.comlibretexts.orgscholarsresearchlibrary.com UV/Vis spectroscopy is often used for determining the concentration of an analyte in solution following chromatographic separation. libretexts.orgresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations in the chemical bonds of the molecule. itwreagents.commrclab.com The resulting spectrum shows characteristic absorption bands at specific wavelengths (or wavenumbers) that correspond to different functional groups and types of bonds present in the molecule. itwreagents.commrclab.comscholarsresearchlibrary.com IR spectroscopy is particularly valuable for the qualitative analysis and identification of organic compounds by providing a "fingerprint" of the molecule. itwreagents.commrclab.com While both UV/Vis and IR spectroscopy are standard techniques for the characterization and analysis of organic molecules, specific spectroscopic data or applications for this compound were not found in the provided search results. itwreagents.commrclab.commdpi.comlibretexts.orgscholarsresearchlibrary.com

Emerging Sample Preparation and Extraction Techniques in this compound Analysis

Emerging sample preparation and extraction techniques in the analysis of compounds like this compound focus on improving efficiency, reducing matrix effects, and minimizing solvent usage. Microextraction techniques, which involve a very small volume of the extracting phase relative to the sample volume, are gaining prominence. ijrpc.com These techniques often result in non-exhaustive extraction based on equilibrium partitioning. ijrpc.com

Solid-phase extraction (SPE) remains a fundamental technique, and advancements include the development of custom-made SPE materials to enhance enrichment and purification capacities. orientjchem.org SPE involves the use of a solid adsorbent to retain select species from a solution, allowing for the removal of interferences or the concentration of analytes. libretexts.orgsigmaaldrich.comrocker.com.tw The process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte. libretexts.orgrocker.com.tw Different strategies exist, including binding and eluting the analyte or allowing the analyte to pass through while retaining interferences. libretexts.org

Liquid-liquid extraction (LLE) is another conventional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous phase. orientjchem.orgwikipedia.orgmadar-ju.com While effective, traditional LLE can be laborious and require large volumes of organic solvents. orientjchem.org

Emerging microextraction methods, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), represent significant advancements. orientjchem.orgchromatographyonline.commedcraveonline.com SPME is a solvent-free technique that combines sampling, extraction, and injection into a single step. mdpi.com LPME techniques, including single-drop microextraction (SDME), hollow-fiber supported LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME), utilize microliters of extraction solvent. chromatographyonline.commedcraveonline.comijrpc.com These miniaturized approaches offer benefits such as reduced analysis time, lower solvent consumption, and higher enrichment factors compared to conventional methods. medcraveonline.comijrpc.com

While specific detailed research findings on the application of these emerging techniques solely for this compound analysis were not extensively detailed in the search results, the principles and applications of these methods to similar pharmaceutical compounds and in complex matrices like biological fluids are well-established. sigmaaldrich.comchromatographyonline.commedcraveonline.comnih.govnih.govhtslabs.comroutledge.comnih.gov The selection of an appropriate microextraction technique for this compound would depend on its physicochemical properties, the sample matrix, and the analytical instrument used. chromatographyonline.com Factors such as the type of sorbent or solvent, sample agitation, temperature, pH, and salting effect are crucial for method development and optimization. chromatographyonline.com

The trend in sample preparation is towards miniaturization, automation, and the development of environmentally friendly methods. ijrpc.commdpi.com Automated sample preparation workflows can significantly improve efficiency and reduce the risk of contamination. lcms.cz

Here is a table summarizing some emerging sample preparation and extraction techniques relevant to analytical chemistry, which could potentially be applied to this compound research:

| Technique | Description | Advantages | Potential Relevance to this compound Analysis |

| Solid-Phase Microextraction (SPME) | Solvent-free extraction using a coated fiber or material. ijrpc.commdpi.com | Solvent-free, integrates sampling, extraction, and injection. mdpi.com | Suitable for volatile or semi-volatile this compound. |

| Liquid-Phase Microextraction (LPME) | Uses microliters of extraction solvent (e.g., SDME, HF-LPME, DLLME). chromatographyonline.commedcraveonline.comijrpc.com | Reduced solvent consumption, high enrichment factors. medcraveonline.comijrpc.com | Applicable for extracting this compound from liquid matrices. |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE using a small amount of sorbent packed in a syringe. chromatographyonline.commdpi.com | Simple, versatile, environmentally friendly, small sample volume. mdpi.com | Could be adapted for this compound extraction from various matrices. |

| Miniaturized Solid Phase Extraction (μSPE) | Downscaled SPE techniques, often integrated with other steps. chromatographyonline.com | Reduced sample and solvent volume, faster processing. | Offers a greener and more efficient alternative to conventional SPE for this compound. |

| Dispersive Solid Phase Extraction (d-SPE) | Involves dispersing solid sorbent into the sample matrix. nih.gov | Rapid, effective for complex matrices. nih.gov | Potentially useful for quick cleanup of this compound from complex samples. |

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to enhance extraction efficiency. arcjournals.orgnih.gov | Faster extraction, reduced solvent volume compared to traditional methods. nih.gov | Could be explored for extracting this compound from solid or semi-solid matrices. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. arcjournals.orgnih.gov | Environmentally friendly, selective extraction. nih.gov | May be applicable depending on this compound's solubility in supercritical fluids. |

Detailed research findings often involve method validation parameters such as recovery rates, limits of detection (LOD), and limits of quantitation (LOQ) for specific analytes in different matrices. For instance, studies on the analysis of other drugs in biological fluids using microextraction techniques have reported good recoveries and low LODs. medcraveonline.comnih.govnih.gov The optimization of parameters like pH, solvent type, and extraction time is crucial to achieve satisfactory analytical performance for this compound using these emerging techniques. chromatographyonline.com

The application of these advanced sample preparation methods to this compound research holds promise for developing more sensitive, efficient, and environmentally friendly analytical workflows.

Computational Chemistry and in Silico Modeling of Rodocaine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum Mechanical (QM) calculations are a branch of physical chemistry focused on applying quantum mechanics to chemical systems, particularly for calculating electronic contributions to molecular properties at the atomic level. wikipedia.org These calculations are essential for determining the electronic structure of a molecule by solving the Schrödinger equation. wikipedia.org QM methods can predict properties such as structures, spectra, and thermodynamic properties. wikipedia.org They are also crucial for understanding chemical reactions, including reaction pathways and transition states, and are necessary for accurately describing processes involving bond breaking or changes in electronic structure. binarystarchem.camdpi.comwikipedia.org

For a compound like Rodocaine, QM calculations could be applied to determine its optimized molecular geometry and electronic distribution. These calculations can provide insights into the molecule's reactivity, potential sites for chemical transformations, and the stability of different electronic states. While specific QM studies solely focused on this compound were not detailed in the search results, the principles of QM calculations are broadly applicable to organic molecules of its complexity to understand their fundamental electronic and reactive properties. binarystarchem.cawikipedia.orgasianpubs.orgaps.orgprinceton.edu

Molecular Dynamics (MD) Simulations of this compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. mdpi.commdpi.com MD deals with all entities in a system, including the ligand, protein, and solvent, as flexible bodies, providing insights into their dynamic behavior and structural changes over time. mdpi.com MD simulations are valuable in drug discovery for investigating the interactions between a ligand and a biological target, such as a protein or enzyme, and for assessing the stability of the resulting complex. mdpi.comnih.govnih.gov They can also be used to explore different conformational states of a molecule or a biomolecule target. mdpi.com

Applying MD simulations to this compound could involve studying its dynamic behavior in various environments, such as in solution or interacting with a lipid bilayer if membrane interactions are relevant. Furthermore, if a specific biological target for this compound were identified, MD simulations could be used to simulate the this compound-target complex, analyze the stability of the binding pose predicted by docking, and understand the molecular interactions and conformational changes occurring over time. mdpi.comnih.govnih.gov Studies on other compounds, such as antiarrhythmic and local anesthetic drugs interacting with sodium channels, demonstrate the utility of MD simulations in understanding drug-target interactions at an atomic scale. nih.gov

Molecular Docking and Virtual Screening for Ligand-Target Binding Prediction

Molecular docking is a structure-based computational technique used to predict the preferred binding orientation and affinity of a ligand molecule to a specific biological target, typically a protein. mdpi.comnih.govnih.govswri.orgresearchgate.netfrontiersin.orgnih.govpensoft.net It aims to determine how a small molecule, like this compound, fits into the binding site of a larger molecule, considering both spatial fit and energetic interactions. swri.orgpensoft.net Virtual screening (VS) utilizes molecular docking and other chemoinformatic tools to computationally screen large databases of chemical compounds to identify potential binders to a target. swri.orgfrontiersin.orgpensoft.netnih.gov This high-throughput approach helps prioritize compounds for experimental testing, accelerating the drug discovery process. pensoft.netnih.gov

For this compound, molecular docking could be employed to predict its binding mode and affinity to potential biological targets. This is particularly relevant if this compound's mechanism of action involves binding to specific proteins or receptors. Virtual screening could involve searching databases of protein structures to identify potential targets that this compound might interact with, or screening libraries of this compound derivatives against a known target to find compounds with improved binding characteristics. frontiersin.org The use of docking software, such as Rhodium™, highlights the application of these methods in identifying potential ligand-target interactions. swri.org Studies involving docking of similar local anesthetic compounds to ion channels illustrate the applicability of this technique to molecules structurally related to this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activities. justia.comgoogleapis.comnih.gov QSAR models use mathematical equations to predict the activity of new or untested compounds based on their molecular descriptors. justia.comgoogleapis.comnih.gov This method is valuable in rational drug design for optimizing the activity of lead compounds and predicting the properties of potential derivatives before their synthesis and experimental evaluation. nih.gov

While the search results mention QSAR as a principal computational approach for predicting skin irritation and list this compound in a patent related to penetration enhancers where QSAR is discussed, a specific QSAR study focused on predicting the biological activity of this compound or its derivatives was not detailed. justia.comgoogleapis.com However, QSAR modeling could be applied to this compound derivatives by synthesizing a series of structurally related compounds, measuring their biological activity (if any), and calculating various molecular descriptors. A QSAR model could then be built to correlate the structural features with the observed activity, enabling the prediction of activity for novel this compound analogs. nih.gov

Conformational Analysis and Energy Minimization Studies of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the relative energies associated with these conformations. drugdesign.org Molecules can exist in multiple conformers, each with a specific energy. binarystarchem.cadrugdesign.org Energy minimization is a computational process used to find the lowest energy conformation(s) of a molecule, which are typically the most stable and often the biologically relevant forms. drugdesign.org Understanding the conformational preferences of a molecule is crucial as its three-dimensional shape influences its physical, chemical, and biological properties, including its ability to bind to a target. binarystarchem.cadrugdesign.org

The conformational analysis of this compound and similar heterocycles has been a subject of study, highlighting the importance of stereoelectronic factors and non-bonded interactions in determining preferred conformations. researchgate.netresearcher.lifemdpi.comresearchgate.net Computational methods, including energy minimization techniques, are used to explore the conformational space of this compound and identify its low-energy conformers. drugdesign.org This analysis can provide insights into the flexibility of the molecule and the accessible shapes it can adopt, which is important for understanding its behavior in different environments and its potential interactions with biological targets. QM calculations can also be used for comprehensive conformational sampling to cover an ensemble of energetically accessible conformations. binarystarchem.ca

Computed Descriptors for this compound (CID 71441)

Based on information available from PubChem, several computed descriptors for this compound (CID 71441) are available. nih.gov These descriptors provide basic physicochemical information about the molecule.

| Property | Value | Source |

| Molecular Weight | 320.9 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 320.1655411 Da | PubChem nih.gov |

| XLogP3 (Predicted) | 3.7 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Note: This table contains computed properties obtained from PubChem and does not represent data from specific research findings on computational studies of this compound unless explicitly cited otherwise.

In Vitro Biological Activity and Preclinical Mechanistic Studies of Rodocaine

Cellular Electrophysiological Studies on Ion Channel Modulation

Information directly detailing cellular electrophysiological studies specifically on Rodocaine's modulation of ion channels is limited in the reviewed literature. However, this compound is listed with the International Nonproprietary Name (INN) stem "-cain-". ebi.ac.uk This stem is commonly associated with compounds exhibiting activity on ion channels, particularly those targeted by local anesthetics and Class I antiarrhythmics, which are known to modulate voltage-gated sodium channels. ebi.ac.uk While this classification suggests a potential area of biological activity, specific data from electrophysiological studies for this compound were not found in the conducted searches.

Receptor Binding Assays and Affinity Determinations

Enzyme Inhibition Studies Related to Potential Off-Target Effects

Investigations into this compound's potential off-target effects have included enzyme inhibition studies. This compound is listed as a USAN (United States Adopted Name) and appears in drug interaction lists. nih.govuni.lu Notably, this compound has been indicated as an inhibitor of the enzyme CYP2D6. nih.gov Additionally, it is mentioned in relation to CYP3A4 in drug interaction contexts. uni.lu These findings suggest that this compound may interact with cytochrome P450 enzymes, which are involved in drug metabolism, potentially leading to pharmacokinetic interactions.

Q & A

Q. What strategies validate this compound’s safety profile when preclinical and clinical data conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.